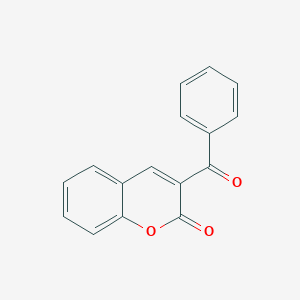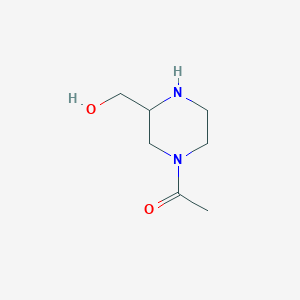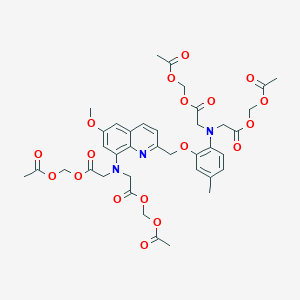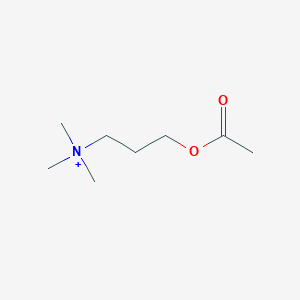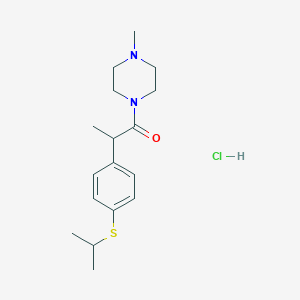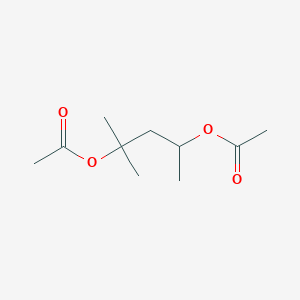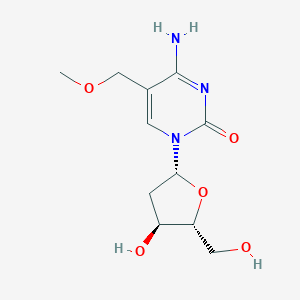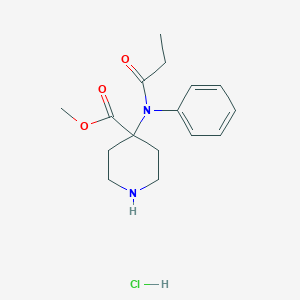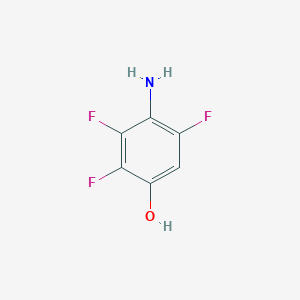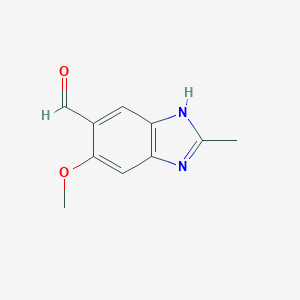
硫酸ランタン
概要
説明
Lanthanum sulfate is a compound with the molecular formula La2O12S3 . It is used as a colorant or laboratory reagent and is mainly applied in specialty glass, phosphors, water treatment, and as a catalyst .
Synthesis Analysis
A new lanthanum compound with three-dimensional channels, La2(H2O)(SO4)3, has been synthesized hydrothermally using 1,2-dizminiopnopane as a structure-directing agent (SDA). The colorless block crystals were characterized by IR, TGA, ICP, and XRD .Molecular Structure Analysis
The molecular structure of Lanthanum sulfate is La2O12S3 . The stable structure and diffusion mechanism of water in lanthanum sulfate La2(SO4)3 have been theoretically analyzed in a first-principles manner based on the density functional theory (DFT) .Chemical Reactions Analysis
The stable structure and diffusion mechanism of water in lanthanum sulfate La2(SO4)3 have been theoretically analyzed in a first-principles manner based on the density functional theory (DFT). The first-principles molecular dynamics (FPMD) simulation indicates that water in the sulfate crystal is dissolved .Physical And Chemical Properties Analysis
Lanthanum sulfate is a solid substance. Its molecular formula is La2O12S3, and it has an average mass of 565.999 Da and a Monoisotopic mass of 565.667908 Da . The melting point of Lanthanum sulfate is 1150°C .科学的研究の応用
触媒特性および伝導性
硫酸ランタンは、高度セラミックス、触媒、グリーン蛍光体などの用途に用いられます。具体的には:
酸化ランタン/水酸化ランタンを用いたリン酸塩除去
酸化ランタン/水酸化ランタンナノ粒子は、リン酸塩除去のための吸着剤として広く使用されています。 それらの高い親和性と選択性により、水処理において効果的です .
ランタニド硫酸塩の水和物
研究はしばしばランタニド硫酸塩の水和種に焦点を当てています。 Ln2(SO~4~)~3~∙8H~2~Oなどの八水和物は、イットリウムを含むすべてのランタニド系列にわたって調査されてきました .
作用機序
Target of Action
Lanthanum sulfate primarily targets phosphate ions in the gastrointestinal tract . It is used as a phosphate binder, reducing the absorption of phosphate by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed .
Mode of Action
Lanthanum sulfate interacts with its targets (phosphate ions) by forming insoluble lanthanum phosphate complexes . This interaction results in a decrease in serum phosphate levels, particularly beneficial for patients with end-stage renal disease .
Biochemical Pathways
The primary biochemical pathway affected by lanthanum sulfate is the phosphate absorption pathway in the GI tract . By binding to dietary phosphate and preventing its absorption in the intestine, lanthanum sulfate effectively reduces both serum phosphate and calcium phosphate product .
Pharmacokinetics
The oral bioavailability of lanthanum is low, approximately 0.001% . The small fraction that is absorbed is excreted predominantly in bile, with less than 2% being eliminated by the kidneys . Plasma exposure and pharmacokinetics have been shown to be similar in healthy human volunteers and CKD stage 5 patients . With almost complete plasma protein binding, free lanthanum concentrations in patients at steady state are less than 3 pg/mL .
Result of Action
The primary molecular and cellular effect of lanthanum sulfate’s action is the reduction of serum phosphate levels . This is achieved by preventing the absorption of dietary phosphate in the intestine, thereby reducing the overall phosphate load in the body .
Action Environment
The action of lanthanum sulfate can be influenced by environmental factors such as pH and background electrolyte concentration . For instance, the adsorption behaviors of lanthanum ions on bentonite under sulfate and nitrate systems were found to be more favorable in the sulfate system . The maximum adsorption capacity in the sulfate system was about 1.7 times that in the nitrate system . In contrast, the adsorption under the nitrate system was more sensitive to changes in pH and background electrolyte concentration .
Safety and Hazards
将来の方向性
Lanthanum-based adsorbents, including lanthanum sulfate, have been identified as promising for selective phosphate removal. Future research directions include direct comparisons among La compounds using more complex matrices such as wastewater and river water, careful assessment of the role of crystal structure in the phosphate removal performance of different compounds, and more pilot-scale studies involving La-based adsorbents .
生化学分析
Biochemical Properties
Lanthanum sulfate plays a significant role in biochemical reactions, particularly as a substitute or antagonist for calcium in various cellular processes. It interacts with several enzymes, proteins, and other biomolecules. For instance, lanthanum sulfate can displace and replace calcium ions on certain cell membrane loci, thereby affecting cellular influx and efflux of calcium ions . This interaction is crucial in studying anatomical barriers, membrane structure, and subcellular transport systems, particularly the calcium pathway .
Cellular Effects
Lanthanum sulfate has notable effects on various types of cells and cellular processes. It influences cell function by blocking some cellular influx and efflux of calcium ions, which is essential for cellular signaling pathways . Additionally, lanthanum sulfate can inhibit important cellular responses where calcium plays a significant role. This inhibition can affect gene expression and cellular metabolism, leading to changes in cell signaling pathways and overall cellular function .
Molecular Mechanism
The molecular mechanism of lanthanum sulfate involves its ability to bind with biomolecules and influence enzyme activity. Lanthanum sulfate can form one-dimensional water channels in its crystal structure, which facilitates the diffusion of water molecules . This property is attributed to the stable structure and diffusion mechanism of water in lanthanum sulfate, as analyzed through first-principles molecular dynamics simulations . Additionally, lanthanum sulfate can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lanthanum sulfate can change over time. Studies have shown that lanthanum sulfate is stable and can maintain its properties for extended periods . Its degradation and long-term effects on cellular function can vary depending on the experimental conditions. For instance, the adsorption behavior of lanthanum ions on bentonite under sulfate and nitrate systems can be influenced by factors such as adsorption time, pH, and background electrolyte concentration . These factors can affect the stability and efficacy of lanthanum sulfate in laboratory experiments.
Dosage Effects in Animal Models
The effects of lanthanum sulfate can vary with different dosages in animal models. Studies have shown that high doses of lanthanum sulfate can lead to toxic or adverse effects. For example, oral administration of lanthanum carbonate (a related compound) in rats resulted in mucosal alterations in the stomach, including glandular atrophy, stromal fibrosis, and intestinal metaplasia . These findings suggest that careful consideration of dosage is essential when using lanthanum sulfate in animal studies to avoid potential toxicity.
Metabolic Pathways
Lanthanum sulfate is involved in various metabolic pathways, particularly those related to calcium metabolism. It can affect the growth and development of plants by influencing pathways such as glutathione and alpha-linolenic acid metabolism . Additionally, lanthanum sulfate can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . These interactions highlight the importance of lanthanum sulfate in regulating metabolic processes.
Transport and Distribution
The transport and distribution of lanthanum sulfate within cells and tissues are influenced by its interactions with transporters and binding proteins. Lanthanum sulfate can form one-dimensional water channels in its crystal structure, facilitating the diffusion of water molecules . This property allows lanthanum sulfate to be efficiently transported and distributed within cells and tissues. Additionally, the adsorption behavior of lanthanum ions on bentonite under sulfate and nitrate systems can provide insights into its transport and distribution mechanisms .
Subcellular Localization
Lanthanum sulfate’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. It can be localized to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For instance, lanthanum sulfate can be localized to the cell membrane, where it interacts with calcium channels and affects calcium influx and efflux . This localization is crucial for understanding the compound’s activity and function at the subcellular level.
特性
IUPAC Name |
lanthanum(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2La.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEHIYWBGOJJDM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La2(SO4)3, La2O12S3 | |
| Record name | Lanthanum(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Lanthanum(III)_sulfate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890640 | |
| Record name | Sulfuric acid, lanthanum(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nonahydrate: Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] Soluble in water; [Nordberg, p. 904] | |
| Record name | Lanthanum sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21090 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10099-60-2 | |
| Record name | Lanthanum sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, lanthanum(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, lanthanum(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilanthanum(3+) trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANTHANUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4636PY459O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Lanthanum Sulfate interact with biological systems?
A1: Research suggests that Lanthanum Sulfate can interact with cell membranes and potentially substitute for calcium ions in biological processes. [] This interaction can influence cellular functions and contribute to its observed effects. For instance, Lanthanum Sulfate at specific concentrations can reduce the amount of perfusion fluid from blood vessels in an isolated rabbit heart, while higher doses can increase coronary circulation rate. []
Q2: Can Lanthanum Sulfate protect against the cytotoxic effects of jellyfish venom?
A3: Research indicates that Lanthanum Sulfate can effectively protect cultured cells from the cytotoxic effects of Pelagia noctiluca jellyfish venom. [] The protective effect was observed against various venom concentrations, suggesting its potential as a component in treatments for jellyfish stings.
Q3: What is the molecular formula and weight of Lanthanum Sulfate?
A3: The molecular formula of anhydrous Lanthanum Sulfate is La2(SO4)3, and its molecular weight is 565.99 g/mol.
Q4: Is there spectroscopic data available for Lanthanum Sulfate?
A5: Yes, researchers have studied the absorption spectra of Praseodymium (Pr3+) and Neodymium (Nd3+) doped in Lanthanum Sulfate. [] Additionally, low-temperature FTIR spectroscopic studies have been conducted in the far-infrared region to analyze the water molecules in Lanthanum Sulfate nonahydrate. [], []
Q5: How stable is Lanthanum Sulfate at high temperatures?
A6: Lanthanum Sulfate exhibits high thermal stability. Studies have investigated the thermal decomposition processes of Lanthanum Sulfate nonahydrate (La2(SO4)3⋅9H2O) using techniques like Thermogravimetric Analysis (TGA) and X-ray diffraction. [] These studies provide insights into the different stages of decomposition and the influence of the surrounding atmosphere (air, nitrogen, carbon dioxide).
Q6: Can Lanthanum Sulfate form stable frameworks with other elements?
A7: Yes, Lanthanum Sulfate can form stable 3D frameworks with other elements, such as potassium. These frameworks demonstrate remarkable thermal stability, surpassing many previously reported lanthanum sulfate frameworks. []
Q7: Can Lanthanum Sulfate act as a catalyst?
A8: Yes, Lanthanum Sulfate has shown catalytic activity in various organic reactions. For instance, Lanthanum Sulfate supported on silica gel effectively catalyzes the one-pot synthesis of 3,4-dihydropyrimidine-2(1H)-ones. []
Q8: Are there any studies on enhancing the catalytic properties of Lanthanum Sulfate?
A9: Research indicates that combining Lanthanum Sulfate with thermally expanded graphite can enhance its thermal conductivity. This finding holds promise for improving the performance of Lanthanum Sulfate-based materials in applications like chemical heat storage. []
Q9: Have computational methods been applied to study Lanthanum Sulfate?
A10: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and optical properties of a new β-La2(SO4)3 polymorphic modification. [] These calculations revealed that β-La2(SO4)3 is a dielectric material with a band gap of more than 6.4 eV.
Q10: Can machine learning be used to study Lanthanum Sulfate systems?
A11: Absolutely! Machine learning models have been successfully applied to explore local energy minima of water molecules within the crystal structure of Lanthanum Sulfate. [] This approach, combined with conventional local optimization techniques, efficiently predicts stable water configurations and provides valuable insights into the material's hydration behavior.
Q11: How do structural modifications of Lanthanum Sulfate affect its properties?
A12: While specific SAR studies focusing on modifying the Lanthanum Sulfate structure are limited within the provided research, it's important to note that even subtle changes in the coordination environment of lanthanum ions can significantly influence the compound's properties. For instance, the presence of different ligands, such as organic amines or water molecules, can alter its crystal structure, thermal stability, and even magnetic behavior. [, , ]
Q12: Are there strategies to improve the stability or delivery of Lanthanum Sulfate?
A12: Although the provided articles don't delve into specific formulation strategies for Lanthanum Sulfate, researchers often explore techniques like nanoparticle encapsulation or the use of suitable carriers to enhance the stability, solubility, and bioavailability of various compounds, including metal sulfates. Further research in this area could be beneficial.
A12: While specific SHE regulations are not discussed in these papers, it is crucial to handle Lanthanum Sulfate and related compounds following appropriate safety guidelines due to their potential toxicity and environmental impact. Always refer to the relevant Material Safety Data Sheets (MSDS) and consult with experts in the field for safe handling and disposal procedures.
A12: The provided research focuses primarily on the material science and chemical properties of Lanthanum Sulfate. Information on its pharmacokinetics, pharmacodynamics, in vivo efficacy, resistance mechanisms, and detailed toxicological profile is limited in the provided context. Further research is needed to elucidate these aspects thoroughly.
A12: The provided research primarily focuses on the material properties, synthesis, and some catalytic applications of Lanthanum Sulfate. Detailed information regarding drug delivery, targeting, biomarkers, immunogenicity, and interactions with drug transporters or metabolizing enzymes is not within the scope of these studies.
A17: While the provided research touches upon the interaction of Lanthanum Sulfate with biological systems in certain contexts (e.g., cytotoxicity towards cell cultures, effects on cardiac activity in rabbits), [, ] comprehensive data on its biocompatibility and biodegradability is limited. Further investigation is needed to assess its long-term effects and suitability for specific biomedical applications.
A18: Various analytical techniques are mentioned throughout the research papers to characterize and study Lanthanum Sulfate. These include X-ray diffraction, FTIR spectroscopy, Thermogravimetric Analysis (TGA), and potentiometric titration. [, , , ] Each of these methods plays a crucial role in determining the compound's structural properties, thermal behavior, and interaction with other molecules. Dissolution and solubility studies are not extensively covered in the provided context.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



